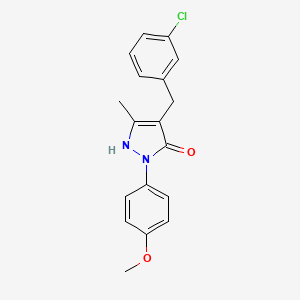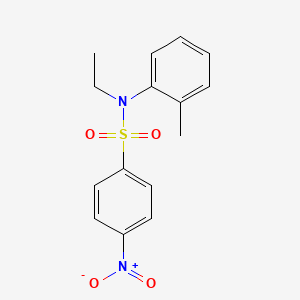
N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is used primarily as an antipruritic agent , which means it helps relieve itching and skin irritation.
- The compound is also known by its trade name Eurax and is used topically to treat conditions like scabies and other pruritic skin disorders .
Crotamiton: is an organic compound with the chemical formula . It is a colorless to pale yellow oily liquid.
Preparation Methods
- Crotamiton can be synthesized through the formal condensation of crotonic acid with N-ethyl-2-methylaniline .
- The industrial production methods involve chemical synthesis in a controlled laboratory setting.
Chemical Reactions Analysis
- Crotamiton may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the desired modifications.
- Major products formed depend on the specific reaction pathway and functional group transformations.
Scientific Research Applications
Medicine: Crotamiton is used in topical formulations to alleviate itching associated with skin conditions like scabies, eczema, and insect bites.
Pharmacology: Its mechanism of action involves counter-irritation, cooling, and diversion from itching.
Industry: Crotamiton is a valuable ingredient in various skin creams and lotions.
Mechanism of Action
- Crotamiton produces a cooling effect when applied to the skin, diverting attention away from itching.
- It acts as a counter-irritant, providing relief by stimulating cold receptors and reducing the perception of itching.
Comparison with Similar Compounds
- Crotamiton is unique due to its specific structure and mechanism of action.
- Similar compounds include other antipruritic agents, but none share the exact chemical structure of crotamiton.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-3-16(15-7-5-4-6-12(15)2)22(20,21)14-10-8-13(9-11-14)17(18)19/h4-11H,3H2,1-2H3 |
InChI Key |
CGFZSNBXMBKUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


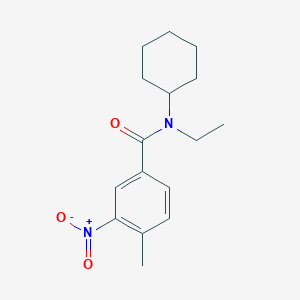
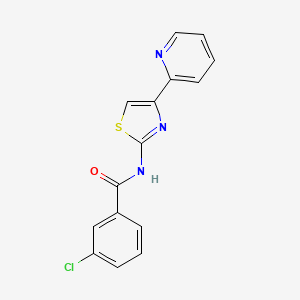
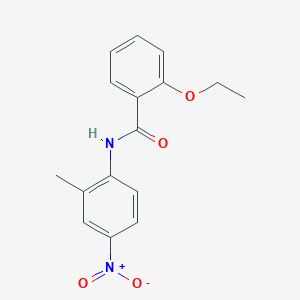
![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)
![4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one](/img/structure/B11025654.png)
![3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11025657.png)
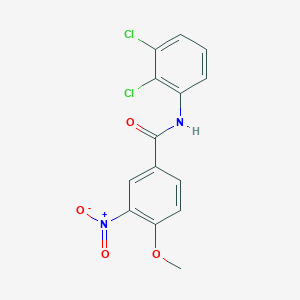
![4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)
![Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11025668.png)
![4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025675.png)
![N-(2-methoxybenzyl)-N~2~-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-alaninamide](/img/structure/B11025676.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11025681.png)
